![molecular formula C12H18N2O2 B12860772 tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate](/img/structure/B12860772.png)
tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate: is a chemical compound that belongs to the class of bicyclic carbamates. This compound is characterized by its unique bicyclo[2.1.1]hexane structure, which imparts specific chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
The synthesis of tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate typically involves the following steps:
Chemical Reactions Analysis
tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate undergoes various chemical reactions, including:
Scientific Research Applications
tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, while the carbamate moiety can act as a protecting group in synthetic chemistry . The bicyclo[2.1.1]hexane structure provides rigidity and stability to the compound, making it suitable for various applications .
Comparison with Similar Compounds
tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate can be compared with other similar compounds such as:
- tert-Butyl (4-Aminobicyclo[2.1.1]hexan-1-yl)carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-(4-(hydroxymethyl)-1-bicyclo[2.1.1]hexanyl)carbamate
These compounds share the bicyclo[2.1.1]hexane core but differ in their functional groups, which imparts different chemical and physical properties. The presence of the cyano group in this compound makes it unique and suitable for specific applications in research and industry.
Properties
IUPAC Name |
tert-butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-10(2,3)16-9(15)14-12-5-4-11(6-12,7-12)8-13/h4-7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQXGYGZCDMCIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(C1)(C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
-](/img/structure/B12860689.png)
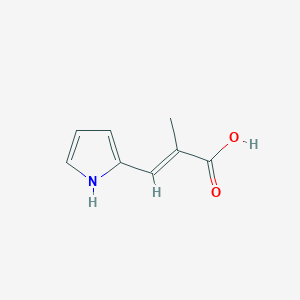
![methyl 4-[(3R)-3-oxidanylpyrrolidin-1-yl]benzoate](/img/structure/B12860697.png)
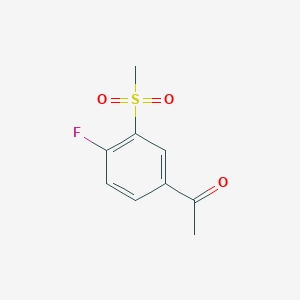

![(3'-Chloro-4'-hydroxy-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12860724.png)
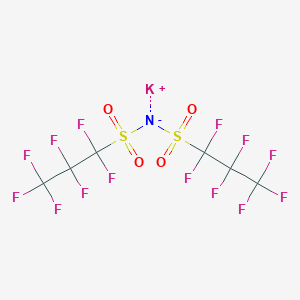
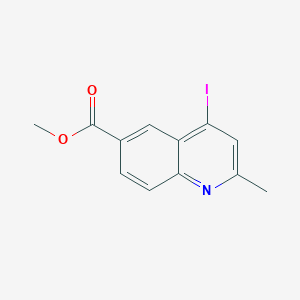
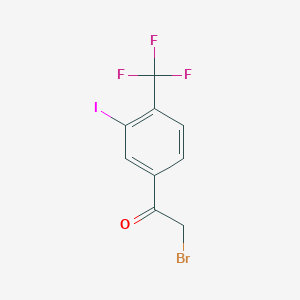
![(E)-2-[2-amino-4-(trifluoromethyl)phenyl]-3-(2,4-dichlorophenyl)prop-2-enoic acid](/img/structure/B12860759.png)
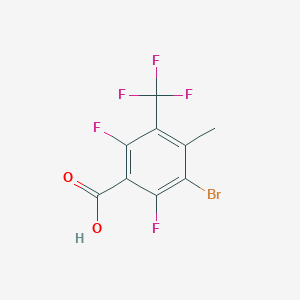
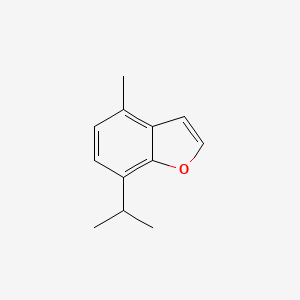
![2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)

